molecular formula C4H11O4P B160102 Dimethyl (1-hydroxyethyl)phosphonate CAS No. 10184-66-4

Dimethyl (1-hydroxyethyl)phosphonate

Cat. No. B160102
CAS RN: 10184-66-4
M. Wt: 154.1 g/mol
InChI Key: KZHGNHTVCUWRKR-UHFFFAOYSA-N
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Description

Dimethyl (1-hydroxyethyl)phosphonate is a significant phosphonate ester due to its extensive utility as a crucial precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . It is also commonly used as a versatile reagent in different organic synthesis reactions and has fire-retardant properties .


Synthesis Analysis

The synthesis of Dimethyl (1-hydroxyethyl)phosphonate involves an esterification reaction with acryloyl chloride in dichloromethane in the presence of triethylamine . It is also obtained by the reaction of dimethyl H-phosphonate with 2-hydroxyalkyl-N-2-hydroxyethyl carbamates at 135°C .


Molecular Structure Analysis

The molecular formula of Dimethyl (1-hydroxyethyl)phosphonate is C4H11O4P . It has a molecular weight of 154.10200 . The InChI key is KZHGNHTVCUWRKR-UHFFFAOYSA-N .


Chemical Reactions Analysis

Dimethyl (1-hydroxyethyl)phosphonate is involved in various chemical reactions. For instance, it is used in the polymerization of phosphorus-containing (meth)acrylate monomers . It also reacts with hydroxyalkyl carbamates to form several secondary compounds .


Physical And Chemical Properties Analysis

Dimethyl (1-hydroxyethyl)phosphonate is a liquid at 20°C . It has a boiling point of 97°C at 6mmHg and a flash point of 192°C . The specific gravity at 20/20 is 1.23 , and the refractive index is 1.44 .

Scientific Research Applications

Chemical Transformations and Synthesis Applications

  • Dimethyl H-phosphonate, including forms like dimethyl (1-hydroxyethyl)phosphonate, is used in synthesizing aminophosphonic acids. This process involves several steps, including transesterification and hydrolysis, as investigated using NMR and mass spectroscopy (Troev, Koseva, & Hägele, 2008).
  • The compound is also involved in reactions with chlorides like sulfuryl chloride and phosphorus pentachloride, leading to the formation of olefinic and dichloro derivatives of phosphonates (Yamashita et al., 1987).

NMR Spectroscopy Studies

  • NMR spectroscopy studies have been conducted on dimethyl (1-hydroxyethyl)phosphonate, revealing characteristics like non-equivalence of methoxyl protons due to varying environments and steric conditions arising from hydrogen bonding (Nikonorov et al., 1976).

Herbicidal Applications

  • In the field of agriculture, dimethyl 1-hydroxyalkylphosphonates have been used in synthesizing herbicides. These compounds exhibit notable herbicidal activity and are synthesized through a condensation process (He, Wang, & Yuan, 2005).

Polymer Science

  • The compound has been utilized in RAFT polymerization processes, leading to the creation of new phosphorus-based materials. This involves controlling molecular weight and characterizing polymers through various spectroscopic techniques (Canniccioni et al., 2013).

Synthetic Organic Chemistry

  • In organic chemistry, dimethyl (1-hydroxyethyl)phosphonate is used in synthesizing various phosphonic acids and derivatives. These compounds have applications in producing analogs of amino acids and other organic compounds (Hammerschmidt & Völlenkle, 1989).

Green Chemistry and Agricultural Enhancement

  • Research in green chemistry has led to the synthesis of new phosphonates, which have shown to stimulate plant growth. These compounds interact with β-cyclodextrin, leading to the formation of complexes that benefit agricultural crops like spring wheat (Malmakova et al., 2019).

Safety and Hazards

Dimethyl (1-hydroxyethyl)phosphonate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . It should be stored under inert gas in a well-ventilated place, and the container should be kept tightly closed .

Future Directions

Phosphonates, including Dimethyl (1-hydroxyethyl)phosphonate, have been widely studied due to their unusual and interesting properties . They are extensively used in industry, notably to bind metals . They are also involved in flame retardancy and are used in the biomedical field . Future research may focus on their potential applications in these areas and the development of new synthesis methods .

properties

IUPAC Name

1-dimethoxyphosphorylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11O4P/c1-4(5)9(6,7-2)8-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHGNHTVCUWRKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(O)P(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30872272
Record name Dimethyl (1-hydroxyethyl)phosphonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl (1-hydroxyethyl)phosphonate

CAS RN

10184-66-4
Record name Dimethyl P-(1-hydroxyethyl)phosphonate
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Record name Dimethyl (1-hydroxyethyl)phosphonate
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Record name Dimethyl (1-hydroxyethyl)phosphonate
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Record name Dimethyl (1-hydroxyethyl)phosphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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